molecular formula C12H23BrO B13616445 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane

1-Bromo-2-((4-methylpentyl)oxy)cyclohexane

Cat. No.: B13616445
M. Wt: 263.21 g/mol
InChI Key: NXVCKNSMCURLBB-UHFFFAOYSA-N
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Description

1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is an organic compound with the molecular formula C12H23BrO It is a derivative of cyclohexane, where a bromine atom is attached to the first carbon and a 4-methylpentyl group is attached to the second carbon through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-((4-methylpentyl)oxy)cyclohexane can be synthesized through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-((4-methylpentyl)oxy)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 2-((4-methylpentyl)oxy)cyclohexanol.

    Oxidation: Formation of 2-((4-methylpentyl)oxy)cyclohexanone or 2-((4-methylpentyl)oxy)cyclohexanoic acid.

    Reduction: Formation of 2-((4-methylpentyl)oxy)cyclohexane.

Scientific Research Applications

1-Bromo-2-((4-methylpentyl)oxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-((4-methylpentyl)oxy)cyclohexane involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophiles. The 4-methylpentyl group provides hydrophobic interactions, which can influence the compound’s binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methylpentane: Similar in structure but lacks the cyclohexane ring.

    2-Bromo-4-methylpentane: Similar in structure but with the bromine atom on the second carbon.

    1-Bromo-2-methylcyclohexane: Similar in structure but with a methyl group instead of the 4-methylpentyl group.

Uniqueness

1-Bromo-2-((4-methylpentyl)oxy)cyclohexane is unique due to the presence of both a bromine atom and a 4-methylpentyl group attached to a cyclohexane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H23BrO

Molecular Weight

263.21 g/mol

IUPAC Name

1-bromo-2-(4-methylpentoxy)cyclohexane

InChI

InChI=1S/C12H23BrO/c1-10(2)6-5-9-14-12-8-4-3-7-11(12)13/h10-12H,3-9H2,1-2H3

InChI Key

NXVCKNSMCURLBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC1CCCCC1Br

Origin of Product

United States

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